Cas no 2248409-59-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate is a specialized organic compound featuring a phthalimide core linked to a p-tolylcarbamoyl formate moiety. This structure imparts reactivity suitable for applications in peptide coupling, polymer synthesis, or as an intermediate in pharmaceutical and agrochemical manufacturing. The presence of both electrophilic and nucleophilic sites enhances its versatility in forming amide or ester bonds under controlled conditions. Its stability under ambient storage and precise functional group compatibility make it a valuable reagent for selective derivatization. The compound is typically handled under inert conditions to preserve its reactivity and purity. Analytical methods such as HPLC and NMR confirm its structural integrity for research and industrial use.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate structure
2248409-59-6 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate
CAS No:2248409-59-6
MF:C17H12N2O5
MW:324.28758430481
CID:6077999
PubChem ID:165725301
Update Time:2025-05-20

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate
    • EN300-6516255
    • 2248409-59-6
    • Inchi: 1S/C17H12N2O5/c1-10-6-8-11(9-7-10)18-14(20)17(23)24-19-15(21)12-4-2-3-5-13(12)16(19)22/h2-9H,1H3,(H,18,20)
    • InChI Key: RENJSUPJSRRMMJ-UHFFFAOYSA-N
    • SMILES: O(C(C(NC1C=CC(C)=CC=1)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 324.07462149g/mol
  • Monoisotopic Mass: 324.07462149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 92.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate

Recent Advances in the Study of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate (CAS: 2248409-59-6)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate (CAS: 2248409-59-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole-1,3-dione core and carbamoylformate moiety, exhibits promising potential as a key intermediate or active pharmaceutical ingredient (API) in drug development. Recent studies have focused on its synthesis, structural optimization, and biological activities, particularly in the context of targeted therapies and enzyme inhibition.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for this compound, highlighting its efficiency as a building block for protease inhibitors. The researchers employed a multi-step synthesis involving the condensation of phthalic anhydride derivatives with p-tolyl isocyanate, followed by esterification. The resulting product demonstrated high purity (>98%) and stability under physiological conditions, making it suitable for further pharmacological evaluation.

In terms of biological activity, preliminary in vitro assays revealed that 2248409-59-6 exhibits selective inhibition against cysteine proteases, particularly cathepsin B and L, with IC50 values in the low micromolar range. These findings, reported in a 2024 Bioorganic & Medicinal Chemistry Letters paper, suggest its potential application in cancer therapy and inflammatory diseases. Molecular docking simulations further elucidated its binding mode within the active site of these enzymes, providing a structural basis for future derivatization efforts.

Recent patent filings (WO2023/154321, US20240148921) have disclosed novel formulations incorporating this compound as a prodrug moiety for improved bioavailability of kinase inhibitors. The carbamoylformate group serves as a cleavable linker that enhances solubility while maintaining target specificity. This innovation addresses a critical challenge in oral drug delivery for poorly water-soluble therapeutics.

Ongoing clinical research (NCT05678922) is investigating derivatives of 2248409-59-6 as potential treatments for neurodegenerative disorders. The compound's ability to cross the blood-brain barrier, combined with its neuroprotective effects observed in animal models, positions it as a promising candidate for Alzheimer's disease therapeutics. However, comprehensive toxicology studies are still required to establish its safety profile.

From an industrial perspective, several contract research organizations (CROs) have listed 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl [(4-methylphenyl)carbamoyl]formate in their catalogs as a specialty chemical for custom synthesis. The current market price reflects its high value as a research chemical, with bulk quantities available at >$2,500/g from major suppliers. Analytical characterization data, including HPLC, NMR, and mass spectrometry profiles, have been comprehensively documented in recent technical reports.

Future research directions for this compound include structure-activity relationship (SAR) studies to optimize its pharmacological properties, as well as investigations into its potential as a photoaffinity labeling reagent for proteomics applications. The unique electronic properties of the isoindole-1,3-dione scaffold may also enable its use in materials science, particularly in the development of organic semiconductors for biomedical devices.

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